molecular formula C10H20Si B14702607 Dimethylbis(2-methylprop-2-en-1-yl)silane CAS No. 17906-60-4

Dimethylbis(2-methylprop-2-en-1-yl)silane

Cat. No.: B14702607
CAS No.: 17906-60-4
M. Wt: 168.35 g/mol
InChI Key: HWGHQQLCXFZXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylbis(2-methylprop-2-en-1-yl)silane is an organosilicon compound with the molecular formula C10H20Si . This compound is characterized by the presence of two methyl groups and two 2-methylprop-2-en-1-yl groups attached to a silicon atom. It is a colorless to pale yellow liquid with a volatile nature and an irritating odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylbis(2-methylprop-2-en-1-yl)silane can be synthesized through the reaction of silicon tetrachloride with 2-methylprop-2-en-1-yl magnesium bromide in the presence of a suitable solvent . The reaction typically proceeds under an inert atmosphere to prevent unwanted side reactions. The product is then purified by distillation.

Industrial Production Methods

In industrial settings, the production of this compound involves the reaction of silicon tetrachloride with 2-methylprop-2-en-1-yl lithium in a controlled environment . The reaction mixture is then subjected to fractional distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dimethylbis(2-methylprop-2-en-1-yl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various substituted silanes.

    Substitution: Halogenated silanes.

Scientific Research Applications

Dimethylbis(2-methylprop-2-en-1-yl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethylbis(2-methylprop-2-en-1-yl)silane involves its ability to form stable bonds with organic and inorganic molecules. The silicon atom in the compound can interact with various molecular targets, leading to the formation of stable complexes. These interactions are crucial in its applications in drug delivery and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethylbis(2-methylprop-2-en-1-yl)silane is unique due to its specific combination of methyl and 2-methylprop-2-en-1-yl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specialized organosilicon compounds and materials .

Properties

CAS No.

17906-60-4

Molecular Formula

C10H20Si

Molecular Weight

168.35 g/mol

IUPAC Name

dimethyl-bis(2-methylprop-2-enyl)silane

InChI

InChI=1S/C10H20Si/c1-9(2)7-11(5,6)8-10(3)4/h1,3,7-8H2,2,4-6H3

InChI Key

HWGHQQLCXFZXDL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C[Si](C)(C)CC(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.